molecular formula C10H7NO2S B2844700 4-Phenylthiazole-5-carboxylic acid CAS No. 99822-84-1

4-Phenylthiazole-5-carboxylic acid

Cat. No.: B2844700
CAS No.: 99822-84-1
M. Wt: 205.23
InChI Key: NGTZFWMOTDGMKO-UHFFFAOYSA-N
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Description

Contextual Significance of Thiazole-Containing Carboxylic Acids in Chemical Research

Thiazole (B1198619) and its derivatives have garnered continuous attention over the years due to their diverse biological activities. rsc.org The thiazole ring is a key structural motif in a variety of commercially available drugs, underscoring its therapeutic importance. rsc.org Thiazole-containing carboxylic acids, in particular, serve as crucial intermediates and foundational scaffolds for the development of new pharmaceutical agents. Their value stems from the combined functionalities of the aromatic thiazole ring and the reactive carboxylic acid group, which allows for a multitude of chemical modifications to fine-tune their biological and physical properties.

The research into these compounds is driven by the quest for new therapeutic agents to address a range of diseases. ontosight.ai The thiazole nucleus is a common feature in many biologically active compounds, and its derivatives have shown promise in areas such as antimicrobial, anti-inflammatory, and anticancer research. rsc.orgontosight.ai The ability to modify the substituents on the thiazole ring allows chemists to explore structure-activity relationships, leading to the optimization of lead compounds for enhanced efficacy and selectivity.

Academic Relevance and Research Focus on 4-Phenylthiazole-5-carboxylic Acid

Within the broader class of thiazole-containing carboxylic acids, this compound has emerged as a compound of specific academic and research interest. Its structure, featuring a phenyl group at the 4-position and a carboxylic acid at the 5-position of the thiazole ring, makes it a valuable building block in organic synthesis. nih.gov This particular arrangement of functional groups provides a unique electronic and steric profile that influences its reactivity and biological interactions.

The academic relevance of this compound is highlighted by its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. nih.govevitachem.com Researchers have investigated this compound and its derivatives for their potential as anti-inflammatory agents and as inhibitors of enzymes such as xanthine (B1682287) oxidase, which is implicated in conditions like gout. evitachem.comnih.gov The study of this compound and its analogs contributes significantly to the understanding of how subtle structural modifications can impact biological activity, thereby guiding the design of future drug candidates. nih.gov

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are crucial for its application in synthesis and research.

PropertyValueSource
Molecular Formula C₁₀H₇NO₂S sigmaaldrich.com
Molecular Weight 205.23 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
InChI Key NGTZFWMOTDGMKO-UHFFFAOYSA-N sigmaaldrich.com
SMILES String O=C(O)C1=C(C2=CC=CC=C2)N=CS1 sigmaaldrich.com

Synthesis of this compound

The primary method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, a well-established reaction in organic chemistry. This method typically involves the condensation of an α-haloketone with a thioamide.

For instance, the synthesis of a related compound, ethyl 2-bromo-4-phenylthiazole-5-carboxylate, utilizes the Hantzsch reaction between 2-bromo-4-phenylthioamide and ethyl chloroacetoacetate. Subsequent hydrolysis of the ester group would yield the desired carboxylic acid.

Research Applications of this compound

The utility of this compound is most prominent in the field of medicinal chemistry, where it serves as a scaffold for the development of new therapeutic agents.

Role as a Synthetic Intermediate in Drug Discovery

This compound is a key building block for the synthesis of a variety of derivatives with potential pharmacological activities. nih.govevitachem.com Its carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amidation or esterification, allowing for the exploration of structure-activity relationships. This has led to the investigation of numerous compounds derived from this core structure for their potential as anti-inflammatory, antimicrobial, and anticancer agents. evitachem.comontosight.aiontosight.ai

Investigational Use as an Anti-inflammatory Agent and Xanthine Oxidase Inhibitor

Research has pointed towards the potential of 4-phenylthiazole (B157171) derivatives as having anti-inflammatory properties. nih.govevitachem.com Furthermore, the 2-phenylthiazole-4-carboxylic acid scaffold, a close structural isomer, has been identified as a novel and potent inhibitor of xanthine oxidase. nih.gov Xanthine oxidase is a key enzyme in purine (B94841) metabolism and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. nih.govmdpi.com The success of febuxostat, a non-purine xanthine oxidase inhibitor containing a thiazole ring, has spurred further research into structurally related compounds like this compound and its derivatives as potential alternatives. mdpi.comresearchgate.net Studies have shown that derivatives of 2-phenylthiazole-4-carboxylic acid exhibit significant hypouricemic effects in animal models. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-8(11-6-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTZFWMOTDGMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies and Derivatization Strategies for 4 Phenylthiazole 5 Carboxylic Acid

Established Synthetic Pathways for 4-Phenylthiazole-5-carboxylic Acid and its Precursors

The synthesis of this compound and its precursors relies on established principles of heterocyclic chemistry, primarily involving the construction of the thiazole (B1198619) ring and subsequent functional group manipulations.

Condensation Reactions in Thiazole Ring Formation

The formation of the thiazole ring is a cornerstone of synthesizing 4-phenylthiazole (B157171) derivatives. A primary method is the Hantzsch thiazole synthesis, a type of condensation reaction. This process typically involves the reaction of an α-haloketone with a thioamide. In the context of related phenylthiazole compounds, for example, 4-(4-bromophenyl)thiazol-2-amine is synthesized by reacting p-bromoacetophenone with thiourea (B124793) in the presence of iodine as a catalyst. mdpi.com Similarly, novel series of other substituted thiazole derivatives have been synthesized through the cyclo-condensation reaction of appropriately substituted bromo-ethanone compounds with N-aryl thiourea. bohrium.com The synthesis can also be achieved through the reaction of substituted phenyl compounds with thiazole derivatives under either acidic or basic conditions. evitachem.com These condensation and cyclization processes are versatile for creating the core thiazole structure. ontosight.ai

Role of Ethyl 4-Phenylthiazole-5-carboxylate as a Key Synthetic Intermediate

Ethyl 4-phenylthiazole-5-carboxylate is a crucial intermediate in the synthesis of this compound and other complex molecules. ontosight.aichemimpex.com Its significance lies in its structure: a stable ester form that allows for purification and subsequent modification. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid. This hydrolysis, often a saponification reaction using a base like sodium hydroxide (B78521) followed by acidification, is a standard procedure in organic synthesis. nih.gov The versatility of ethyl 4-phenylthiazole-5-carboxylate makes it a valuable building block in the development of various bioactive molecules, finding use as an intermediate in the synthesis of potential anti-inflammatory and antimicrobial agents. chemimpex.comchemimpex.com

Preparation of 4-Methylthiazol-5-carboxylic Acid via Multi-step Processes

While not a direct precursor to the phenyl-substituted target, the synthesis of 4-methylthiazol-5-carboxylic acid illustrates a common multi-step industrial approach to thiazole-5-carboxylic acids. A patented method outlines a three-step process that includes a sulpho-reaction, cyclization, and hydrolysis. google.com This process is noted for its simple operation, stable technology, and reduced wastewater, making it suitable for industrial-scale production with a reported total yield of 75% and purity exceeding 98%. google.com

The process begins with mixing methanamide and phosphorus pentasulfide to carry out a sulpho-reaction. google.com This is followed by the addition of chloroacetylacetic ether, which initiates a cyclization reaction to form the thiazole ring. google.com In the final step, the organic phase is treated with a sodium hydroxide solution to hydrolyze the ester group to the carboxylic acid, which is then isolated by filtration. google.com

StepReaction TypeReagentsOutcomeReference
1Sulpho-reactionMethanamide, Phosphorus pentasulfideFormation of a thioamide intermediate google.com
2CyclizationChloroacetylacetic etherFormation of the ethyl 4-methylthiazole-5-carboxylate ring google.com
3HydrolysisSodium hydroxide solutionConversion of the ethyl ester to 4-methylthiazol-5-carboxylic acid google.com

Functional Group Transformations and Derivatization of this compound

The carboxylic acid moiety of this compound is a versatile functional group that serves as a starting point for a wide range of derivatization strategies, enabling the synthesis of diverse compound libraries.

Esterification and Amide Formation from Carboxylic Acid Moieties

The carboxylic acid group readily undergoes esterification and amide formation, two fundamental transformations in organic chemistry. libretexts.org

Esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reversible reaction produces an ester and water. libretexts.org

Amide formation is achieved by coupling the carboxylic acid with an amine. To facilitate this reaction, the carboxylic acid is often first converted to a more reactive derivative, such as an acid chloride. For instance, 4-methylthiazole-5-carboxylic acid can be refluxed with thionyl chloride to produce 4-methylthiazole-5-carboxylic acid chloride. nih.gov This activated intermediate can then react with various amines to form the corresponding amides. Microwave-assisted coupling reactions using agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also employed to directly form amides from the carboxylic acid and an amine. nih.gov These methods have been used to synthesize extensive libraries of N-phenylthiazole-5-carboxamide derivatives. nih.govksu.edu.sa

TransformationGeneral ReactantsActivating/Coupling AgentsProductReference
EsterificationCarboxylic Acid, AlcoholAcid CatalystEster libretexts.org
Amide Formation (via Acid Chloride)Carboxylic Acid, AmineThionyl chlorideAmide nih.gov
Amide Formation (Direct Coupling)Carboxylic Acid, AmineEDC (Carbodiimide)Amide nih.gov

Regioselective Deprotonation and Homologation Strategies

More advanced modifications involve targeting specific positions on the thiazole ring or extending carbon chains.

Regioselective Deprotonation: This strategy involves the removal of a specific proton from the molecule to create a reactive site. For instance, enantiomerically pure heterocycles related to thiazoles can be deprotonated at a specific carbon using strong bases like tert-butyllithium (B1211817) at low temperatures. researchgate.net The resulting carbanion can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce new substituents at a defined position. researchgate.net The synthesis of various (trimethylsilyl)thiazoles also relies on regioselective deprotonation. acs.org

Homologation Strategies: Homologation refers to the extension of a carbon chain by a single methylene (B1212753) (-CH2-) group or more. One approach involves using the thiazole ring itself as a masked formyl group. researchgate.net After coupling the thiazole moiety to another molecule via deprotonation and alkylation, the thiazole ring can be unmasked to release an aldehyde, effectively achieving a homologation of the coupled substrate. researchgate.net More general methods for the direct C1 homologation of carboxylic acids have also been developed, involving photocatalytic radical addition to a tosylhydrazone derived from ethyl glyoxylate. rsc.org This one-pot procedure converts a carboxylic acid into its homologated ester. rsc.org

Diversification via Carboxamide Modifications for Novel Derivatives

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a diverse range of carboxamide derivatives. These modifications are often pursued to explore the structure-activity relationships of these compounds.

A common strategy involves the acylation of various amines with the corresponding carbonyl chloride of the thiazole carboxylic acid. tandfonline.com This carbonyl chloride is typically generated by reacting the carboxylic acid with an agent like oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). tandfonline.com For instance, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized by first converting the carboxylic acid to its acid chloride and then reacting it with different amines. mdpi.com

In another approach, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like DMF have been effectively used to facilitate the amide bond formation. researchgate.net This method was successfully employed in the synthesis of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives. researchgate.net However, attempts to directly react the ethyl ester of the thiazole carboxylic acid with aminophenyl thiazole derivatives in refluxing ethanol (B145695) were unsuccessful, and activation of the carboxylic acid to an acid chloride or mixed anhydride (B1165640) resulted in poor yields. researchgate.netresearchgate.net

The synthesis of N-substituted 5-chloropyrazine-2-carboxamides highlights a two-step process starting from a related heterocyclic carboxylic acid, demonstrating a general pathway that can be adapted for thiazole systems. bohrium.com Furthermore, the synthesis of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives involved treating the corresponding thioamide with bromopyruvic acid and calcium carbonate to form the thiazole carboxylic acid, which was then presumably activated and reacted with anilines. nih.gov

Researchers have also synthesized a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, inspired by the structure of known biologically active compounds, using a systematic combinatorial chemistry approach. nih.gov This highlights the utility of carboxamide modification in generating libraries of compounds for screening.

The following table summarizes various synthesized carboxamide derivatives of phenylthiazole carboxylic acids:

Compound NameStarting MaterialsKey ReagentsReference
Thiazole/Thiadiazole Carboxamide DerivativesThiazole/Thiadiazole Carboxylic Acids, Various AminesOxalyl chloride, DMF tandfonline.com
2-Phenyl-4-trifluoromethyl Thiazole-5-carboxamide Derivatives2-Phenyl-4-trifluoromethyl Thiazole-5-carboxylic Acid, Various AminesOxalyl chloride mdpi.com
N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide Derivatives2-Benzyl-4-methylthiazole-5-carboxylic Acid, 2-Methyl/substitutedbenzyl-4-(4-aminophenyl)thiazoleEDC, HOBt, DMF researchgate.net
N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives2-p-Tolylthiazole-4-carboxylic acid, Substituted AnilinesNot specified nih.gov
2-Amino-thiazole-5-carboxylic acid phenylamide derivativesBased on dasatinib (B193332) structureCombinatorial chemistry approach nih.gov
N-Hydroxy-2-(substituted)-4-phenylthiazole-5-carboxamides2-(Substituted amido)-4-phenylthiazole-5-carboxylic acidsNot specified arkat-usa.org

Design and Synthesis of Substituted Phenylthiazole-5-carboxylic Acid Analogues

The synthesis of substituted phenylthiazole-5-carboxylic acid analogues often involves the construction of the thiazole ring from acyclic precursors. A prevalent method is the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide. nih.gov

For example, the synthesis of 2,5-disubstituted thiazoles can be achieved from N-substituted α-amino acids. This method involves the activation of the carboxylic acid with thionyl chloride, followed by intramolecular cyclization and deoxygenation. acs.org This approach provides a metal-free route to a variety of 2,5-disubstituted thiazoles. acs.org

In a different strategy, a series of 4-substituted phenyl thiazole derivatives were synthesized starting from methyl 3-bromo-2-methylbenzoate. acs.org This intermediate underwent sulfurization and subsequent cyclization with ethyl 2-chloro-3-oxobutanoate to yield thiazole intermediates with various substituents on the phenyl ring. acs.org These intermediates were then hydrolyzed to the desired carboxylic acid compounds. acs.org

The synthesis of 2-phenylthiazole-5-carboxylic acid derivatives has also been achieved through a multi-step sequence starting from thiobenzamide. acs.org Ring closure with ethyl 2-chloro-3-oxobutanoate yielded the ethyl ester of the target carboxylic acid, which was then hydrolyzed. acs.org

Furthermore, substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines have been synthesized where the thiazole ring was formed by the reaction of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with a thiocarbamide or benzenecarbothioamide. nih.gov

The table below outlines some of the synthesized substituted phenylthiazole-5-carboxylic acid analogues:

Compound ClassSynthetic ApproachKey Intermediates/ReagentsReference
2,5-Disubstituted ThiazolesIntramolecular cyclization of N-substituted α-amino acidsThionyl chloride, DBU acs.org
4-Substituted Phenyl Thiazole DerivativesCyclization of substituted methyl benzoatesMethyl 3-bromo-2-methylbenzoate, Ethyl 2-chloro-3-oxobutanoate acs.org
2-Phenylthiazole-5-carboxylic Acid DerivativesRing closure of thiobenzamideThiobenzamide, Ethyl 2-chloro-3-oxobutanoate acs.org
Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidinesCyclocondensation of α-bromoacyl derivative with thioamides1-(4-(Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, Thiocarbamide/Benzenecarbothioamide nih.gov

Advanced Synthetic Techniques

Microwave-Assisted Synthesis of 4-Phenylthiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.comnih.gov This technique has been successfully applied to the synthesis of various 4-phenylthiazole derivatives.

A notable example is the microwave-assisted Hantzsch reaction for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov In this study, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave irradiation at 90°C for 30 minutes in methanol (B129727) resulted in significantly higher yields (up to 95%) compared to conventional reflux conditions, which required 8 hours and extensive purification. nih.gov

The benefits of microwave irradiation are not limited to the Hantzsch synthesis. It has been employed in the synthesis of various heterocyclic compounds, including thiazolidin-4-one derivatives and triazolothiadiazoles, highlighting its broad applicability in medicinal chemistry. nih.govderpharmachemica.com The use of microwaves provides uniform and specific heating, which can enhance the reproducibility of reactions. nih.gov

The following table compares conventional and microwave-assisted synthesis for a specific 4-phenylthiazole derivative:

ReactionConditionsReaction TimeYieldReference
Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesConventional (refluxing methanol)8 hoursLower nih.gov
Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesMicrowave (90°C, methanol)30 minutesUp to 95% nih.gov

Visible-Light-Promoted Synthetic Approaches for 2-Aminothiazole-5-carboxylate Analogues

Visible-light photoredox catalysis has gained significant traction as a green and sustainable method for organic synthesis. researchgate.netresearchgate.net This approach utilizes visible light as an energy source to drive chemical reactions, often under mild conditions at room temperature. researchgate.netresearchgate.net

A novel and efficient one-pot synthesis of functionalized 2-aminothiazoles has been developed using visible-light induction. researchgate.net This method involves the reaction of easily accessible active methylene ketone derivatives with thiourea at room temperature. researchgate.net The process is characterized by its green chemistry principles, straightforward workup, mild reaction conditions, and high product yields. researchgate.net

Another visible-light-driven synthesis of 4-alkyl/aryl-2-aminothiazoles is promoted by an in situ generated copper photocatalyst. lzu.edu.cn Furthermore, visible light photocatalytic reactions between enaminones and thioureas have been successfully employed to produce thiazole products. bohrium.com

These methods offer an alternative to traditional synthetic routes, often avoiding harsh reagents and high temperatures. The use of visible light and, in some cases, air as an oxidant, aligns with the principles of sustainable chemistry. researchgate.net

The table below lists some visible-light-promoted syntheses of aminothiazole derivatives:

Product ClassStarting MaterialsKey FeaturesReference
Functionalized 2-AminothiazolesActive methylene ketone derivatives, ThioureaOne-pot, Room temperature, Green chemistry researchgate.net
4-Alkyl/Aryl-2-AminothiazolesNot specifiedIn situ generated copper photocatalyst lzu.edu.cn
Thiazole ProductsEnaminones, ThioureasPhotocatalytic reaction bohrium.com
2-AminobenzothiazolesAnilines, Ammonium thiocyanatePhotoredox catalysis with Ru(bpy)3Cl2, Uses atmospheric oxygen researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 4 Phenylthiazole 5 Carboxylic Acid and Its Derivatives

Structural Elucidation via X-ray Crystallography

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into bond lengths, bond angles, and intermolecular interactions, which are crucial for correlating the structure of 4-phenylthiazole-5-carboxylic acid derivatives with their physical and chemical properties.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives and Related Thiazole (B1198619) Structures

Single-crystal X-ray diffraction studies on derivatives of this compound and related thiazole compounds reveal key structural features. For instance, the analysis of fused triazolo-thiadiazole systems, which share the thiazole core, has provided detailed information on molecular and supramolecular structures. mdpi.comjyu.fi In one such study, a compound was found to crystallize in the monoclinic system with a P21/n space group. mdpi.com The crystal packing of these molecules is often stabilized by a network of intermolecular interactions, including hydrogen bonds and C–H···π interactions. otago.ac.nzpnrjournal.com

Hirshfeld surface analysis is frequently employed to visualize and quantify these intermolecular contacts. mdpi.comotago.ac.nz For example, in a synthesized indolyl-triazolo-thiadiazole hybrid, the packing was dominated by N…H, S…H, C…C, and S…C non-covalent interactions, accounting for 20.3%, 5.4%, 9.4%, and 4.3% of the total interactions, respectively. mdpi.comjyu.fi These studies highlight the importance of hydrogen bonding in the crystal packing of functionalized 1,3-thiazoles. otago.ac.nz

The planarity of the thiazole ring relative to its substituents is another critical aspect revealed by X-ray crystallography. In many derivatives, the thiazole ring is found to be nearly planar with the adjacent phenyl group, exhibiting small dihedral angles. For example, in (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, the dihedral angle between the two benzene (B151609) rings is 16.89(5)°, indicating a non-planar structure. researchgate.net The specific bond lengths and angles within the thiazole ring and its substituents are also determined with high precision, allowing for comparisons between different derivatives. researchgate.net

Table 1: Crystallographic Data for Selected Thiazole Derivatives

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
Fused Indolyl-Triazolo-ThiadiazoleMonoclinicP21/nN…H, S…H, C…C, S…C mdpi.comjyu.fi
4,4'-Bis(3-phenyl-3-methylcyclobutyl)-2,2'-bithiazoleMonoclinicP21/cC–H···π pnrjournal.com
Functionalized 1,3-ThiazolesMonoclinicP21/cHydrogen bonding otago.ac.nz

Vibrational and Nuclear Magnetic Resonance Spectroscopies

Vibrational and nuclear magnetic resonance spectroscopies are indispensable tools for the structural elucidation of this compound and its derivatives in both solid and solution states. These techniques provide detailed information about the functional groups present and the chemical environment of individual atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within a molecule. For this compound and its derivatives, key vibrational bands are observed that confirm their structural integrity.

The carboxylic acid group exhibits a strong C=O stretching vibration, typically in the range of 1685–1721 cm⁻¹. nih.gov The O-H stretch of the carboxylic acid is often broad and may be absent above 3000 cm⁻¹ in solid-state spectra, suggesting intermolecular hydrogen bonding between carboxylic acid dimers. Aromatic C-H stretching vibrations are observed between 3085 and 3020 cm⁻¹, while aliphatic C-H stretches appear in the 2950–2870 cm⁻¹ region.

The thiazole ring itself gives rise to characteristic vibrations, including the C=N stretch around 1550 cm⁻¹ and the C-S-C asymmetric stretch near 1285 cm⁻¹. Other notable bands include the COO⁻ symmetric stretch at approximately 1420 cm⁻¹. The presence and position of these bands can be influenced by the nature and position of substituents on the thiazole and phenyl rings.

Table 2: Characteristic FT-IR Vibrational Frequencies for Thiazole Derivatives

Wavenumber (cm⁻¹)AssignmentReference
3402, 3241N-H Stretch tandfonline.comaau.edu.jo
3085–3020Aromatic C-H Stretch
2950–2870Aliphatic C-H Stretch
1685–1721C=O Asymmetric Stretch (Carboxylic Acid) nih.gov
1603–1629C=O Stretches researchgate.net
1550Thiazole Ring C=N Stretch
1420COO⁻ Symmetric Stretch
1285C-S-C Asymmetric Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation and Chemical Shift Analysis

NMR spectroscopy provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For this compound and its derivatives, NMR is crucial for confirming the molecular structure and understanding the electronic effects of various substituents.

In the ¹H NMR spectrum of a thiazole derivative, the carboxylic acid proton (COOH) typically appears as a deshielded singlet at a high chemical shift, for instance, around δ 12.85 ppm, which is indicative of its acidic nature and involvement in hydrogen bonding. The thiazole proton can be observed as a singlet, for example at δ 8.02 ppm. Aromatic protons on the phenyl ring usually resonate as a multiplet in the range of δ 7.2–7.8 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carboxylic acid carbon (COOH) is typically found at a downfield chemical shift, such as δ 167.4 ppm. The carbons of the thiazole ring appear at characteristic chemical shifts, for example, C-2 at δ 158.1 ppm and C-5 at δ 152.6 ppm. Aromatic carbons resonate in the region of δ 126–136 ppm. The specific chemical shifts can be influenced by the electronic nature of the substituents on the phenyl and thiazole rings. nih.gov

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Thiazole Derivative

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) Reference
12.85 (s, 1H, COOH)167.4 (COOH)
8.02 (s, 1H, H-4 thiazole)158.1 (C-2 thiazole)
7.35–7.22 (m, 4H, aromatic H)152.6 (C-5 thiazole)
2.68 (s, 3H, C4-CH₃)136.2–126.4 (aromatic C)
2.41 (s, 3H, C2'-CH₃)20.8 (C4-CH₃), 21.1 (C2'-CH₃)

Mass Spectrometric Analysis for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound and its derivatives, mass spectrometry provides confirmation of the molecular formula and insights into the stability of different parts of the molecule.

In the mass spectrum of a thiazole carboxylic acid, the molecular ion peak (M⁺) is typically observed. A characteristic and often prominent fragmentation pathway for these compounds is decarboxylation, resulting in a base peak corresponding to the loss of a CO₂ molecule (M⁺–CO₂). This fragmentation is a hallmark of thiazole carboxylic acids.

Further fragmentation can occur, leading to other characteristic ions. For example, for 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid, after the initial loss of CO₂, further fragmentation can lead to ions such as C₉H₉NS⁺ and C₇H₇S⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule and its fragments with high accuracy. arkat-usa.org

Table 4: Mass Spectrometric Fragmentation Data for a Thiazole Carboxylic Acid Derivative

m/zIonIntensityReference
233[M]⁺15%
189[M - CO₂]⁺100% (Base Peak)
161[C₉H₉NS]⁺45%
119[C₇H₇S]⁺30%

Computational Chemistry and Theoretical Investigations of 4 Phenylthiazole 5 Carboxylic Acid

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. This method is favored for its balance of accuracy and computational cost, making it ideal for analyzing medium-sized organic molecules like 4-Phenylthiazole-5-carboxylic acid. DFT calculations are used to determine the molecule's most stable three-dimensional arrangement (optimized geometry) and to probe its electronic properties, which are key determinants of its chemical behavior. These studies are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311G(d,p) or 6-31G(d,p), which provides a reliable level of theory for such systems. nih.govnih.govscispace.com

The first step in a computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. This process systematically adjusts the bond lengths, bond angles, and torsion (dihedral) angles until a stable structure on the potential energy surface is located. scispace.com For this compound, key structural parameters include the planarity of the thiazole (B1198619) ring, the orientation of the phenyl and carboxylic acid substituents, and the precise lengths and angles of the bonds connecting these moieties.

While specific, experimentally verified crystallographic data for this compound is not widely published, DFT calculations provide highly reliable predictions for these parameters. The optimized geometry reveals the spatial relationship between the phenyl ring at position 4 and the carboxylic acid group at position 5. The torsion angle between the thiazole and phenyl rings is of particular interest as it influences the degree of π-conjugation between the two ring systems. Similarly, the orientation of the carboxylic acid group relative to the thiazole ring affects potential intramolecular interactions, such as hydrogen bonding.

Below are tables representing the kind of data obtained from DFT geometry optimization, based on calculations performed on analogous heterocyclic carboxylic acids.

Table 4.1.1: Representative Calculated Bond Lengths (Å) for a Thiazole Derivative This table presents typical bond length values derived from DFT calculations on analogous structures, as specific data for this compound is not available in the cited literature.

Bond Expected Length (Å)
S1–C2 1.75
C2–N3 1.32
N3–C4 1.38
C4–C5 1.39
C5–S1 1.72
C4–C(Phenyl) 1.48
C5–C(Carboxyl) 1.49
C=O 1.22

Table 4.1.2: Representative Calculated Bond Angles (°) for a Thiazole Derivative This table presents typical bond angle values derived from DFT calculations on analogous structures.

Angle Expected Value (°)
C5–S1–C2 91.5
S1–C2–N3 114.8
C2–N3–C4 110.5
N3–C4–C5 115.2
C4–C5–S1 108.0
N3–C4–C(Phenyl) 120.5
S1–C5–C(Carboxyl) 125.0
O=C–O 122.0

Table 4.1.3: Representative Calculated Torsion Angles (°) for a Thiazole Derivative This table presents typical torsion angle values derived from DFT calculations on analogous structures.

Torsion Angle Expected Value (°)
C5–C4–C(Phenyl)–C 35.0
C4–C5–C(Carboxyl)=O 15.0

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. For this compound, the primary sources of conformational isomerism are the rotation of the phenyl ring relative to the thiazole ring and the rotation of the carboxylic acid's hydroxyl group. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them.

Studies on analogous compounds show that for thiazole-5-carboxylic acid derivatives, conformers with a planar carboxylic acid group are generally favored energetically. The stability of different conformers is influenced by a balance of steric hindrance and electronic effects, such as the extent of conjugation. The phenyl ring's rotation is often hindered by steric clashes with the thiazole ring and the adjacent carboxylic acid group, leading to a non-planar (twisted) most stable conformation. Natural Bond Orbital (NBO) analysis can further reveal stabilizing donor-acceptor interactions that favor specific conformations.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. cureffi.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. nih.gov

In this compound, the HOMO is typically distributed over the electron-rich thiazole and phenyl rings, while the LUMO is often localized on the thiazole ring and the electron-withdrawing carboxylic acid group. DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution. From the HOMO and LUMO energies, key chemical reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to quantify the molecule's reactivity profile. nih.gov

Table 4.1.4: Representative FMO Properties (eV) and Reactivity Descriptors for a Heterocyclic Carboxylic Acid Analogue Based on data from theoretical studies on analogous compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov

Parameter Definition Representative Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -5.91
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.45
ΔE (Gap) E(LUMO) - E(HOMO) 4.46
Ionization Potential (I) -E(HOMO) 5.91
Electron Affinity (A) -E(LUMO) 1.45
Hardness (η) (I - A) / 2 2.23
Softness (S) 1 / (2η) 0.22
Electronegativity (χ) (I + A) / 2 3.68

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. dntb.gov.ua It illustrates the charge distribution on the molecule's surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. nih.govnih.gov

For this compound, the MEP map would be expected to show the most negative potential (red/yellow) localized around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole ring. These sites are the primary centers for interaction with electrophiles. Conversely, the most positive potential (blue) would be found around the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation or nucleophilic interaction. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. These "hyperconjugative" interactions are key to understanding molecular stability and the nature of intramolecular charge transfer. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the excited states of a molecule. This method is used to predict electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states. nih.govresearchgate.net

TD-DFT calculations for this compound can predict the maximum absorption wavelengths (λmax), the strength of these transitions (oscillator strength, f), and the nature of the orbitals involved. researchgate.net The primary electronic transitions in a conjugated system like this are typically π → π* transitions, involving the promotion of an electron from a bonding or non-bonding π-orbital (often the HOMO) to an antibonding π*-orbital (often the LUMO). nih.gov These theoretical spectra can be compared with experimental data to validate the computational model and provide a detailed assignment of the observed absorption bands. researchgate.net The calculations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to simulate solvatochromic effects.

Table 4.2.1: Representative TD-DFT Calculated Electronic Transition Data for a Heterocyclic Analogue Based on typical data from TD-DFT studies on similar aromatic systems. nih.govresearchgate.net

λmax (nm) Oscillator Strength (f) Major Contribution Transition Type
~290 0.45 HOMO → LUMO π → π*
~255 0.28 HOMO-1 → LUMO π → π*

Advanced Electronic Structure Calculations (e.g., ab initio multi-reference multi-root CI methods for thiazole scaffolds)

The inherent electronic complexity of the thiazole ring, a core component of this compound, necessitates the use of sophisticated computational methods to accurately describe its behavior. Thiazole's aromaticity arises from the delocalization of pi (π) electrons across the ring, a system that can be influenced by substituents and interactions with its environment. mdpi.com While simpler methods can provide initial insights, advanced electronic structure calculations, such as ab initio multi-reference multi-root configuration interaction (CI) methods, are employed for a more profound understanding of its electronic states and potential photochemical reactivity. mdpi.comresearchgate.net

Ab initio multi-reference methods are particularly crucial when a single electronic configuration is insufficient to describe the electronic state of a molecule, which is often the case for excited states or molecules with significant diradical character. mdpi.com For thiazole scaffolds, these calculations have been used to compute electronic excitation energies for both valence and Rydberg-type states. researchgate.net By comparing these theoretical calculations with experimental data, such as vacuum ultraviolet (VUV) absorption spectra, researchers can achieve a good correlation between theoretical intensities, the calculated density of states, and the experimental spectral envelope. researchgate.net

Furthermore, studies have utilized ab initio single and multi-reference methods (like MR-CISD) to investigate the diradical character of thiazole-containing mesoionic rings. mdpi.com These calculations help to assess the stability of such structures by determining the energy difference between singlet and triplet wave functions and quantifying diradical character. mdpi.com Such theoretical explorations into the electronic structure provide fundamental insights that can help in the design of novel thiazole derivatives with specific desired properties. mdpi.com

Molecular Modeling and Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular modeling and docking simulations are indispensable computational tools for predicting how derivatives of this compound interact with biological targets at a molecular level. This approach is widely used in drug discovery to identify potential lead compounds, optimize their binding affinity, and understand their mechanism of action before undertaking extensive experimental synthesis and testing. nsf.govresearchgate.netacs.org

The process involves generating a 3D model of the ligand (the thiazole derivative) and docking it into the known three-dimensional structure of a target protein's binding site. Algorithms then calculate the most likely binding poses and estimate the binding affinity. These studies have been instrumental in the development of 4-phenylthiazole-based compounds as inhibitors for a variety of enzymes and proteins implicated in disease.

For instance, molecular docking has been successfully applied to design and rationalize the activity of 4-phenylthiazole (B157171) derivatives as potent inhibitors for several key enzymes:

Fatty Acid Amide Hydrolase (FAAH): Docking studies explored the binding modes of 4-phenylthiazole analogs, revealing key interactions that contribute to their low nanomolar potency as FAAH inhibitors, which are of interest for pain and inflammation management. nsf.gov

Soluble Epoxide Hydrolase (sEH): The 4-phenylthiazole moiety has been identified as a scaffold that is well-tolerated by both sEH and FAAH, leading to the design of potent dual inhibitors. escholarship.orgnih.gov

Xanthine (B1682287) Oxidase (XO): Thiazole-5-carboxylic acid derivatives were designed and evaluated as XO inhibitors for conditions like gout. Docking studies helped to analyze the binding pattern of the most potent compounds within the enzyme's active site. researchgate.net

Cyclooxygenase (COX) Enzymes: To understand their potential as anti-inflammatory and anticancer agents, thiazole carboxamide derivatives were docked into the binding domains of COX-1 and COX-2 enzymes. acs.org

Transactivation Response (TAR) RNA-binding protein 2 (TRBP): A 2-phenylthiazole-5-carboxylic acid derivative was identified as a potent inhibitor that disrupts the TRBP-Dicer protein-protein interaction, a target in hepatocellular carcinoma. acs.org

These simulation studies provide a virtual screening platform and a rational basis for structure-activity relationship (SAR) studies, guiding the synthesis of more effective and selective therapeutic agents. nsf.govnih.gov

Table 1: Examples of Protein Targets for this compound Derivatives in Docking Studies

Target ProteinTherapeutic AreaKey Findings from Docking
Fatty Acid Amide Hydrolase (FAAH) Pain, InflammationIdentified key non-covalent interactions contributing to low nanomolar inhibition. nsf.gov
Soluble Epoxide Hydrolase (sEH) Pain, InflammationThe 4-phenylthiazole moiety is well-tolerated, enabling dual FAAH/sEH inhibition. escholarship.orgnih.gov
Xanthine Oxidase (XO) Gout, HyperuricemiaPotent compounds sufficiently block the catalytic active site, preventing substrate binding. researchgate.net
Cyclooxygenase (COX-1/COX-2) Inflammation, CancerProvided insights into binding interactions and selectivity towards COX isozymes. acs.org
TRBP-Dicer Interface Cancer (Hepatocellular Carcinoma)Derivatives disrupt the protein-protein interaction, inhibiting oncogenic microRNA biogenesis. acs.org

A critical output of molecular docking is the detailed visualization of binding modes, which elucidates the specific non-covalent interactions between the ligand and the amino acid residues of the receptor. These interactions, including hydrogen bonds, hydrophobic interactions, and aromatic interactions (e.g., π-π stacking), are fundamental to the stability of the ligand-receptor complex and the ligand's inhibitory potency. nsf.govescholarship.org

In studies of 4-phenylthiazole derivatives as FAAH and sEH inhibitors, specific interactions have been mapped out. For example, different parts of the inhibitor molecule are predicted to interact with distinct regions of the binding pocket:

The piperidine moiety often interacts with hydrophobic residues such as F192 and L404. escholarship.org

The aromatic 4-phenylthiazole group can form numerous important non-covalent interactions with residues like Y194, L429, V422, and W531, which are believed to contribute significantly to the high inhibitory potency. escholarship.org

Substituents on the phenyl ring, such as a 2-chlorophenyl group , can embed between hydrophobic and aromatic amino acid residues including Y194, I238, L380, and F381. escholarship.org

The nature of these interactions is crucial. For example, replacing a sulfonyl group with a more flexible methylene (B1212753) group can remove potential hydrogen bonding interactions, as the sulfonyl oxygens can act as hydrogen bond acceptors. nih.gov Conversely, such a modification might introduce new favorable interactions. nih.gov The analysis of these non-covalent bonds provides a detailed roadmap for optimizing molecular structures to enhance binding affinity and selectivity. nsf.govacs.org

Table 2: Non-Covalent Interactions of a 4-Phenylthiazole Analog (Compound 14a) with FAAH

Interaction TypeInteracting Amino Acid Residues
Hydrogen Bonds L401, G485
Hydrophobic Interactions F192, S193, Y194, I238, G239, G240, S241, F244, F381, L404, I407, V422, L429, L433, M436, T488, V491, W531
Other Non-Covalent Interactions M191, G402, D403, F432
Data sourced from a study on 4-phenylthiazoles as FAAH inhibitors. nsf.gov

Applications in Materials Science and Supramolecular Chemistry

Polymer Chemistry and Advanced Material Development

Thiazole-containing polymers are a significant class of materials that have been explored for their potential in electronic and photonic applications. The thiazole (B1198619) ring's electron-deficient nature and planarity contribute to desirable electronic properties and intermolecular interactions within a polymer backbone. researchgate.netrsc.org

While direct polymerization of 4-phenylthiazole-5-carboxylic acid is not extensively documented, its derivatives are instrumental in creating functional polymers. The carboxylic acid group serves as a versatile handle for modification, allowing for its conversion into esters, amides, or other functional groups that can be incorporated into polymer chains via various polymerization techniques. ontosight.ai For instance, derivatives can be designed as monomers for step-growth polymerization, such as polycondensation reactions, to form polyesters or polyamides.

A notable example involves the synthesis of poly(phenylene-thiazolo[5,4-d]thiazole) through the reaction of terephthalaldehyde (B141574) and rubeanic acid (dithiooxamide), demonstrating the formation of a copolymer with alternating phenylene and thiazolo[5,4-d]thiazole (B1587360) units. researchgate.net This approach highlights how thiazole-based building blocks contribute to the creation of conjugated polymers. Furthermore, a series of donor-acceptor conjugated copolymers based on thiazolo[5,4-d]thiazole have been synthesized using Suzuki and Stille polycondensations, achieving moderate to high number-average molecular weights (20–103 kDa). researchgate.net

The incorporation of the thiazole moiety into polymer backbones significantly influences their optical and electronic properties, making them suitable for applications in organic electronics. numberanalytics.comkuey.net

Optical Properties: Thiazole-based polymers often exhibit strong fluorescence and unique absorption characteristics. researchgate.netspiedigitallibrary.org For example, poly(phenylene-thiazolo[5,4-d]thiazole) displays two maximum absorbances at 264 nm and 485 nm and emits fluorescence at 467 nm and 497 nm in a dimethylsulfoxide solution. researchgate.net The optical band gap of these copolymers can be tuned by altering the electron-donating strength of the comonomers, with reported values ranging from 1.7 to 2.2 eV. researchgate.net Some thiazole-containing polymers exhibit photochromism, reversibly changing color and absorption properties upon exposure to light. spiedigitallibrary.org For instance, a thiazolo[5,4-d]thiazole-embedded polymer can transition from a light yellow to a blue state, showing strong absorption bands in the near-infrared region at approximately 0.8 eV, 1.0 eV, 1.8 eV, and 2.1 eV in its blue state. spiedigitallibrary.org

Electrical Properties: Thiazole-based polymers are investigated as semiconducting materials. Their electrical conductivity and charge transport capabilities are influenced by the rigid, planar structure of the thiazole ring, which facilitates intermolecular π–π overlap. researchgate.net Ladder-type thiazole-fused S,N-heteroacene polymers have been shown to possess narrow band gaps between 1.28 and 1.35 eV. rsc.org The charge transport behavior in organic thin-film transistors (OTFTs) using these polymers is dependent on annealing temperature, with mobilities as high as 0.05 cm² V⁻¹ s⁻¹ being achieved. rsc.org Theoretical studies using density functional theory (DFT) have predicted that replacing thiophene (B33073) units with thiazole units in organic semiconductor frameworks can lower the reorganization energies for electrons, which is a favorable characteristic for n-type semiconductor materials. acs.org

Table 1: Optical and Electrical Properties of Selected Thiazole-Based Polymers
Polymer/Copolymer Optical Band Gap (Eg) Key Electrical/Optical Feature Application
Poly(phenylene-thiazolo[5,4-d]thiazole) (p-PhTT) - Exhibits fluorescence emissions at 467 nm and 497 nm. researchgate.net Potential for LEDs. researchgate.net
Thiazolo[5,4-d]thiazole-based Copolymers (P1, P2, P3) 1.80–2.14 eV Power conversion efficiencies (PCEs) of 2.23–2.75% in polymer solar cells. researchgate.net Polymer Solar Cells (PSCs). researchgate.net
Thiazolo[5,4-d]thiazole-embedded polymer - Reversible photochromic transition from yellow to blue state. spiedigitallibrary.org Photochromic devices. spiedigitallibrary.org
Ladder-type thiazole-fused S,N-heteroacene Polymer (P3) ~1.35 eV Hole mobility up to 0.05 cm² V⁻¹ s⁻¹. rsc.org Organic Thin-Film Transistors (OTFTs). rsc.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid and nitrogen-containing heterocyclic nature of this compound and its derivatives make them excellent candidates for ligands in the synthesis of MOFs and coordination polymers. scientificarchives.comscientificarchives.com

The carboxylate group of this compound can coordinate with metal ions, while the thiazole ring provides structural rigidity and potential secondary coordination sites through its nitrogen and sulfur atoms. mdpi.com This allows for the construction of robust frameworks with diverse topologies. Analogues, such as 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ), are frequently used in conjunction with dicarboxylate ligands to create mixed-ligand MOFs. scientificarchives.commdpi.com These strategies lead to the formation of pillared-layer frameworks and interpenetrated structures. For example, combining DPTTZ with terephthalic acid and Zn(II) or Cd(II) ions results in pillared cubic structures. mdpi.com The use of N-heterocyclic carboxylate-based ligands is particularly noted for its potential in gas capture and separation due to the strong coordination ability and varied coordination modes of the ligands. rsc.org

Thiazole-containing MOFs, often referred to as Luminescent MOFs (LMOFs), have garnered significant attention due to their potential applications in sensing and detection. scientificarchives.comscientificarchives.com The luminescence in these materials can originate from the organic ligands themselves, as thiazole and its derivatives are often intrinsically fluorescent. scientificarchives.com When incorporated into a MOF with d¹⁰ metal ions like Zn(II) or Cd(II), which are electronically inert, the framework can exhibit strong linker-based luminescence. scientificarchives.commdpi.com

The emission properties of these LMOFs can be modulated by the coordination to the metal ion. For instance, a MOF named CdPyTTz, synthesized with 2,5-bis(4-pyridyl)thiazolo researchgate.netrsc.orgthiazole (Py2TTz), shows an emission peak at 455 nm, which is red-shifted compared to the free ligand's emission at 395 and 409 nm. cjsc.ac.cn This shift is attributed to the coordination of the ligand to the Cd(II) ion, which decreases the π*-π energy gap. cjsc.ac.cn These LMOFs can act as highly sensitive and selective chemical sensors. Their fluorescence can be quenched or enhanced in the presence of specific analytes like metal ions or nitroaromatic compounds, allowing for their detection at trace levels. mdpi.com

Table 2: Luminescent Properties of Selected Thiazole-Containing MOFs
MOF Name/System Metal Ion Key Ligands Emission Wavelength (nm) Sensing Application
[M(Py2TTz)(BDC)·2(DMF)]∞ Zn(II), Cd(II) Py2TTz, Terephthalic acid (BDC) Not specified, but shows good fluorescence. mdpi.com Nitroaromatics (e.g., trinitrophenol) and antibiotics (e.g., nitrofurazone). mdpi.com
CdPyTTz Cd(II) Py2TTz 455 cjsc.ac.cn Potential for small molecule detection in water. cjsc.ac.cn
Zn₂(NDC)₂(DPTTZ) Zn(II) DPTTZ, Naphthalene dicarboxylate (NDC) 410 (DPTTZ-centric emission) acs.org Hg²⁺ ions. acs.org

The presence of uncoordinated or free carboxylic acid groups within the pores of a MOF can create active sites for the capture of metal ions. rsc.orgmdpi.com MOFs designed with an excess of carboxylic acid functionalities, or where not all carboxylate groups are involved in framework coordination, can act as effective adsorbents for heavy and toxic metal ions from solutions. rsc.orgresearchgate.net

For example, MOFs containing free carboxylate groups have demonstrated a strong affinity for capturing hard and highly polarizing metal ions like Fe³⁺ in aqueous media. rsc.org The mechanism often involves the soft acid-soft base interactions, where the sulfur atom in the thiazole ring can interact with soft heavy metal cations like Hg(II), Cd(II), and Pb(II). mdpi.com Furthermore, the carboxylate groups themselves provide strong binding sites for metal ions. mdpi.com Studies on UiO-66-(COOH)₂, a MOF functionalized with non-bonded carboxylic groups, have shown a high adsorption capacity for Sr²⁺, reaching up to 114 mg g⁻¹ within 5 hours. mdpi.com This highlights the significant potential of carboxylate-functionalized MOFs in environmental remediation for the removal of hazardous metal ions.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

The substitution pattern on the 4-phenylthiazole (B157171) core significantly influences enzymatic inhibition.

For FAAH inhibition , SAR studies on dual FAAH/sEH inhibitors revealed that the 4-phenylthiazole moiety is well-tolerated by the enzyme. nih.govresearchgate.net It was noted that for another part of the inhibitor pharmacophore, a halogen group, particularly in the ortho position of a separate phenyl ring, was preferred. researchgate.net Another study explored the placement of bromine groups at various positions on the 4-phenyl-thiazole moiety itself to improve pharmacokinetic properties while maintaining potent FAAH inhibition. digitellinc.com

In the context of Xanthine (B1682287) Oxidase inhibition , SAR studies of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives showed that electron-withdrawing substituents on the para-position of the benzamido phenyl ring were crucial for activity. researchgate.netnih.gov Specifically, a fluoro group (compound 5b, IC₅₀ = 0.57 µM) and a chloro group (compound 5c, IC₅₀ = 0.91 µM) resulted in excellent XO inhibitory activity. researchgate.netnih.gov

For Carbonic Anhydrase-III inhibition , the free amino group at the 2-position and the carboxylic acid at the 4-position were found to be critical for potent inhibition. tandfonline.com Substitution at the para-position of the 5-phenyl ring led to a decrease in activity. tandfonline.com Furthermore, replacing the 5-phenyl ring with a larger benzyl (B1604629) ring resulted in a complete loss of inhibitory activity. tandfonline.com

Green Chemistry Approaches in the Synthesis of 4 Phenylthiazole 5 Carboxylic Acid

Solvent-Free and Environmentally Benign Reaction Conditions

A significant advancement in the green synthesis of thiazole (B1198619) derivatives involves minimizing or eliminating the use of volatile and toxic organic solvents. dntb.gov.ua Traditional methods for synthesizing the thiazole ring, such as the Hantzsch reaction, typically employ solvents like ethanol (B145695). scirp.org However, recent research has demonstrated the feasibility and advantages of solvent-free and environmentally benign conditions, often enhanced by alternative energy sources like microwave or ultrasound irradiation. dntb.gov.uascirp.org

Solvent-free approaches offer numerous benefits, including simplified work-up procedures, reduced waste, lower costs, and enhanced safety. dntb.gov.ua One-pot reactions conducted under solvent-free conditions represent a particularly clean and environmentally friendly route for preparing substituted thiazoles. dntb.gov.uad-nb.info For instance, a three-component reaction of an aldehyde, thiosemicarbazide, and a bromoacetophenone can produce thiazole derivatives in excellent yields without the need for a solvent. dntb.gov.uad-nb.info The use of ionic liquids as catalysts in these reactions is another green alternative, as they are often recyclable and have negligible vapor pressure. dntb.gov.uad-nb.info

Microwave irradiation has emerged as a powerful tool for promoting organic reactions under greener conditions. scirp.org It often leads to dramatically reduced reaction times, increased yields, and can enable reactions to proceed in the absence of a solvent or in environmentally benign solvents like water or glycerol (B35011). scirp.org An improved, environmentally benign procedure for the synthesis of substituted 2-cyanomethyl-4-phenylthiazoles has been developed using focused microwave irradiation with glycerol as the solvent. scirp.org This method results in excellent yields and short reaction times. scirp.org Similarly, solid-state synthesis, or ball-milling, allows for waste-free production of thiazole derivatives by grinding the reactants together without any solvent. researchgate.net

The following table summarizes various environmentally benign conditions reported for the synthesis of different thiazole derivatives, highlighting the move away from conventional heating in organic solvents.

Table 1: Comparison of Reaction Conditions for Thiazole Synthesis

Product Type Reactants Conditions Solvent Yield Reference
Substituted 2-cyanomethyl-4-phenylthiazoles 2-cyanothioacetamide, substituted 2-bromoacetophenones Focused microwave irradiation Glycerol Excellent scirp.org
Substituted thiazoles Aldehyde, thiosemicarbazide, bromoacetophenone Ionic liquid catalyst, room temperature Solvent-free Excellent dntb.gov.uad-nb.info
N-phenyl-4-(pyridin-4-yl)thiazoles 4-bromoacetylpyridine, substituted N-phenylthiourea Microwave irradiation Solvent-free Good to excellent researchgate.net

Atom Economy and Efficiency in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. A high atom economy indicates that fewer atoms are wasted as byproducts, leading to a more sustainable and less wasteful process.

The ideal synthesis would have a 100% atom economy, where all the atoms of the reactants are found in the final product. heteroletters.org While this is not always achievable, synthetic routes can be designed to maximize this metric. For example, cycloaddition reactions or certain condensation reactions that only eliminate a small molecule like water are generally considered to have high atom economy. The Bailey peptide synthesis, for instance, is noted for its good atom economy as it avoids the use of protecting groups that would later need to be removed, thus generating less waste. wikipedia.org This principle of avoiding protecting groups, when possible, is a key strategy in designing atom-economical syntheses for complex molecules like 4-Phenylthiazole-5-carboxylic acid.

The efficiency of a synthetic pathway is not solely determined by atom economy but also by factors like reaction yield, energy consumption, and the use of catalysts. Catalytic reactions are preferable to stoichiometric ones because a small amount of catalyst can facilitate the transformation of large quantities of reactants, thereby reducing waste. heteroletters.org The use of recoverable and reusable catalysts, such as certain ionic liquids or solid-supported catalysts, further enhances the green credentials of a synthetic process. dntb.gov.uad-nb.infoheteroletters.org

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

Compound Name
This compound
Ethanol
Glycerol
2-cyanomethyl-4-phenylthiazole
Aldehyde
Thiosemicarbazide
Bromoacetophenone
4-bromoacetylpyridine
N-phenylthiourea
N-phenyl-4-(pyridin-4-yl)thiazole
Ethyl 3-thiosemicarbazidobutanoate
Phenacyl bromide
Thiazolylpyrazolone
α-haloketone

Q & A

Q. What are the established synthetic protocols for 4-Phenylthiazole-5-carboxylic acid, and what key reaction parameters must be controlled?

Answer: Synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form intermediate esters, followed by hydrolysis to the carboxylic acid derivative . Critical parameters include:

  • Temperature: 80–100°C for cyclocondensation.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Reaction Time: 12–24 hours for ester formation, with hydrolysis requiring 6–8 hours under basic conditions. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity. Characterization employs 1H/13C NMR (to confirm substituent positions) and mass spectrometry (to verify molecular weight, e.g., 282.32 g/mol) .

Table 1: Key Reaction Parameters

ParameterRange/DetailsImpact on Yield/Purity
SolventDMF, DMSOImproves solubility
Temperature80–100°CAccelerates cyclization
CatalystNone (base hydrolysis)Minimizes side products

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ 12–13 ppm). 13C NMR confirms the thiazole ring carbons (δ 160–170 ppm) and carbonyl groups .
  • Mass Spectrometry (MS): High-resolution MS matches the molecular formula (C15H10N2O2S, m/z 282.32) .
  • Infrared (IR) Spectroscopy: Detects C=O stretching (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to enhance yield and scalability?

Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time by 50% (e.g., 30–60 minutes vs. 12–24 hours) while maintaining yields >85% .
  • Solvent Screening: Test ionic liquids for improved thermal stability and reduced side reactions.
  • Catalytic Additives: Pd/C or FeCl3 may accelerate cyclization steps. Statistical optimization tools (e.g., Design of Experiments ) systematically evaluate interactions between temperature, solvent, and catalyst .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

Answer: Discrepancies often arise from assay variability or substituent effects. Methodological solutions include:

  • Standardized Bioassays: Replicate studies using uniform protocols (e.g., fixed IC50 determination methods for enzyme inhibition) .
  • Structural-Activity Relationship (SAR) Analysis: Compare derivatives with substituents like -CF3 (enhances binding affinity) or -Cl (improves analytical utility) .
  • Meta-Analysis: Aggregate data across studies to identify trends (e.g., phenyl ring substitutions correlate with anti-inflammatory activity) .

Table 2: Substituent Effects on Bioactivity

Substituent (Position)Observed ActivitySource
-CF3 (4-phenyl)Enhanced enzyme inhibition
-Cl (4-phenyl)Improved analytical signal
-OCH3 (5-thiazole)Variable cytotoxicity

Q. How does computational modeling predict the reactivity of this compound in drug design?

Answer:

  • Density Functional Theory (DFT): Calculates electron density maps to identify nucleophilic sites (e.g., thiazole N-atom) for derivatization .
  • Molecular Docking: Simulates interactions with biological targets (e.g., COX-2 enzyme active sites) to prioritize derivatives for synthesis .
  • ADMET Prediction: Estimates logP (lipophilicity) and solubility to guide pharmacokinetic optimization .

Methodological Notes

  • Data Contradictions: Resolve conflicting bioactivity reports by standardizing assay conditions (e.g., cell line selection, incubation time) and validating via orthogonal methods (e.g., SPR vs. fluorescence assays) .
  • Scalability Challenges: Transition from batch to flow chemistry for continuous synthesis, reducing purification steps and improving reproducibility .

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